7-Nitrochroman-3-one (CAS 944899-63-2): Structural Characterization, Synthesis, and Applications in Medicinal Chemistry
7-Nitrochroman-3-one (CAS 944899-63-2): Structural Characterization, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Chroman-3-ones represent a privileged class of bicyclic heterocycles, serving as critical intermediates in the total synthesis of bioactive natural products and modern therapeutics. Unlike the more common chroman-4-ones, the C3-ketone isomer presents unique synthetic challenges due to its tendency for enolization and ring-opening. The derivative 7-Nitrochroman-3-one (CAS: 944899-63-2) is particularly valuable in drug discovery. The C7-nitro group acts as a robust, electron-withdrawing placeholder that can be subjected to late-stage reduction and functionalization, while the C3-ketone provides a handle for asymmetric amination or spirocyclization.
This technical guide dissects the structural properties, modern catalytic synthesis protocols, and downstream applications of 7-nitrochroman-3-one, providing researchers with a self-validating framework for its utilization.
Chemical Identity & Structural Elucidation
The 7-nitrochroman-3-one scaffold consists of a tetrahydropyran-3-one ring fused to a nitro-substituted benzene ring. The regiochemistry is defined by the oxygen atom at position 1 and the ketone at position 3, with the nitro group sitting at the 7-position (para to the C4 methylene and meta to the ether oxygen).
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 7-Nitrochroman-3-one |
| IUPAC Name | 7-nitro-1,4-dihydro-2H-1-benzopyran-3-one |
| CAS Registry Number | 944899-63-2 |
| Molecular Formula | C9H7NO4 |
| Molecular Weight | 193.16 g/mol |
| Topological Polar Surface Area (TPSA) | 72.9 Ų |
| Hydrogen Bond Acceptors | 4 |
| Appearance | Solid (Typical for nitroaromatic ketones) |
Mechanistic Pathways for Synthesis
Historically, accessing the chroman-3-one core required low-yielding, multi-step sequences (e.g., condensation of salicylaldehyde with acrylonitrile followed by Curtius rearrangement). Modern approaches leverage transition-metal catalysis to achieve this in two steps from readily available phenols.
The most efficient and atom-economical route to 7-nitrochroman-3-one is the Gold-Catalyzed Oxidative Cyclization of Propargyl Aryl Ethers ().
Fig 1. Gold-catalyzed oxidative cyclization mechanism for 7-nitrochroman-3-one synthesis.
Step-by-Step Experimental Protocol
Step 1: Preparation of 3-Nitrophenyl Propargyl Ether
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Reaction Setup: Dissolve 3-nitrophenol (10.0 mmol) and K2CO3 (15.0 mmol) in anhydrous DMF (20 mL) under an inert atmosphere.
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Addition: Cool the mixture to 0 °C and add propargyl bromide (12.0 mmol, 80 wt% in toluene) dropwise.
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Execution: Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup: Quench with H2O, extract with EtOAc, wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.
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Causality & Logic: The 0 °C addition prevents exothermic runaway and limits alkyne isomerization. K2CO3 is selected as a mild base to ensure selective O-alkylation over C-alkylation without triggering the base-catalyzed elimination of propargyl bromide.
Step 2: Gold-Catalyzed Oxidative Cyclization
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Reaction Setup: In a flame-dried Schlenk tube, dissolve 3-nitrophenyl propargyl ether (1.0 mmol) and 8-methylquinoline N-oxide (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
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Catalyst Addition: Add IPrAuNTf2 (0.05 mmol, 5 mol%).
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Execution: Stir the mixture at 60 °C under argon for 4–6 hours.
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Workup: Filter the crude mixture through a short pad of silica gel, concentrate, and purify via flash chromatography.
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Causality & Logic: DCE is chosen for its optimal polarity, which stabilizes the cationic gold intermediate. 8-methylquinoline N-oxide is the critical oxygen donor; the steric bulk of its 8-methyl group physically blocks the nitrogen atom from coordinating with and poisoning the electrophilic Au(I) center post-oxygen transfer. Because the nitro group is strongly electron-withdrawing, the aromatic ring is deactivated. Thus, elevated temperatures (60 °C) and a robust catalyst (IPrAuNTf2) are required to drive the electrophilic C-H insertion of the gold carbenoid into the para-position relative to the nitro group.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system. The formation of 7-nitrochroman-3-one is confirmed through specific spectroscopic markers:
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In-Process Control (IR): The disappearance of the terminal alkyne stretch (~2100 cm⁻¹) and the appearance of a strong ketone carbonyl stretch (~1725 cm⁻¹).
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Mass Spectrometry (LC-MS): A mass shift of +16 Da relative to the propargyl ether, confirming the insertion of the oxygen atom.
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1H NMR Splitting Causality (1,2,4-Trisubstituted Pattern): The regioselectivity of the C-H insertion (forming the 7-nitro isomer rather than the 5-nitro isomer) is definitively proven by the aromatic region in the 1H NMR spectrum.
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H5 (ortho to C4a): Appears as a doublet (J ≈ 8 Hz) due to coupling with H6.
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H6 (meta to C8a): Appears as a doublet of doublets (J ≈ 8, 2 Hz) due to ortho-coupling with H5 and meta-coupling with H8.
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H8 (ortho to C8a): Appears as an isolated doublet (J ≈ 2 Hz) due to meta-coupling with H6. The absence of ortho-coupling for this proton confirms that the nitro group is located at C7.
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Aliphatic Region: The C2 and C4 methylene protons appear as distinct singlets (or closely coupled systems depending on enolization dynamics) around 4.5 ppm and 3.5 ppm, respectively.
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Applications in Drug Development & Bioactive Scaffolds
Chroman-3-ones are heavily utilized in the synthesis of chalcogenated heterocycles and complex polycyclic systems (). The 7-nitrochroman-3-one scaffold is a dual-functional building block.
Fig 2. Downstream late-stage diversification pathways for the 7-nitrochroman-3-one scaffold.
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C3 Ketone Exploitation: The ketone can undergo reductive amination with NaBH(OAc)3 to yield 3-aminochromans, which are known pharmacophores for serotonin and dopamine receptor modulation. Alternatively, asymmetric hydrogenation using Ru-based chiral catalysts yields enantiopure 3-chromanols.
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C7 Nitro Exploitation: The nitro group is a stable masking group during C3 modifications. Once the C3 position is functionalized, the C7 nitro group can be selectively reduced (e.g., using Pd/C and H2, or Fe/HCl) to an aniline. This aniline serves as a nucleophilic handle for Buchwald-Hartwig cross-couplings, amide bond formations, or sulfonylation in late-stage Structure-Activity Relationship (SAR) campaigns.
References
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Zhang, L., et al. (2011). "Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers." Journal of the American Chemical Society, 133(22), 8482–8485.[Link]
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Wang, Y., et al. (2023). "Construction of Chalcogenated Methylene Chroman-3-ones via Palladium-Catalyzed Carbocyclization." The Journal of Organic Chemistry, 88(11), 7070–7074.[Link]
